Cas no 86471-14-9 (Ethyl 6-Bromo-2-naphthoate)

Ethyl 6-Bromo-2-naphthoate 化学的及び物理的性質
名前と識別子
-
- ethyl 6-bromonaphthalene-2-carboxylate
- 6-Bromo-2-naphthalenecarboxylic acid ethyl ester
- Ethyl 6-bromo-2-naphthoate
- SCHEMBL4079402
- ethyl6-bromo-2-naphthoate
- Ethyl 6-bromo-2-naphthalene carboxylate
- ethyl 6-bromo-naphthalene-2-carboxylate
- CS-16292
- 6-bromo-naphthalene-2-carboxylic acid ethyl ester
- AKOS003348439
- 86471-14-9
- DTXSID40361369
- SY260503
- A10156
- ethyl 6-bromo-2-naphthalinecarboxylate
- ALBB-025142
- DA-33708
- FJNDHRWJMFOBCX-UHFFFAOYSA-N
- 2-Naphthalenecarboxylic acid, 6-bromo-, ethyl ester
- Ethyl 6-bromo-2-naphthalenecarboxylate
- CS-0094723
- MFCD05257070
- STK734585
- Ethyl 6-Bromo-2-naphthoate
-
- MDL: MFCD05257070
- インチ: 1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3
- InChIKey: FJNDHRWJMFOBCX-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(C=C(C=C2)Br)=CC=1)OCC
計算された属性
- 精确分子量: 277.99424g/mol
- 同位素质量: 277.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 4.1
Ethyl 6-Bromo-2-naphthoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E904358-10mg |
Ethyl 6-Bromo-2-naphthoate |
86471-14-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
Chemenu | CM260812-10g |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 97% | 10g |
$312 | 2021-08-18 | |
abcr | AB415229-5g |
Ethyl 6-bromo-2-naphthoate; . |
86471-14-9 | 5g |
€445.00 | 2025-02-16 | ||
Chemenu | CM260812-250mg |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 97% | 250mg |
$59 | 2022-12-31 | |
Aaron | AR004NFE-100mg |
2-Naphthalenecarboxylic acid, 6-bromo-, ethyl ester |
86471-14-9 | 95% | 100mg |
$43.00 | 2025-01-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC434-10g |
ethyl 6-bromonaphthalene-2-carboxylate |
86471-14-9 | 95% | 10g |
¥4248.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC434-100mg |
ethyl 6-bromonaphthalene-2-carboxylate |
86471-14-9 | 95% | 100mg |
¥238.0 | 2024-04-16 | |
Ambeed | A392257-1g |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 98% | 1g |
$120.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165363-250mg |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 98% | 250mg |
¥591.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165363-10g |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 98% | 10g |
¥5098.00 | 2024-04-28 |
Ethyl 6-Bromo-2-naphthoate 合成方法
Synthetic Circuit 1
1.2 Reagents: Water
2.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 16 h, rt
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Water
2.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 16 h, rt
Synthetic Circuit 4
Synthetic Circuit 5
Ethyl 6-Bromo-2-naphthoate Raw materials
- 2,3,4,5,6-pentafluorobenzenesulfonyl chloride
- 6-Bromo-2-naphthyl Trifluoromethanesulfonate
- 6-Bromo-2-napthoic Acid
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- 6-bromonaphthalen-2-ol
- Trifluoromethanesulfonyl chloride
Ethyl 6-Bromo-2-naphthoate Preparation Products
Ethyl 6-Bromo-2-naphthoate 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Ethyl 6-Bromo-2-naphthoateに関する追加情報
Recent Advances in the Application of Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) in Chemical Biology and Pharmaceutical Research
Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile reactivity and structural features. This research brief aims to summarize the latest findings related to this compound, focusing on its applications, synthetic methodologies, and potential therapeutic implications.
One of the most notable advancements in the use of Ethyl 6-Bromo-2-naphthoate is its role in the synthesis of naphthalene-based small molecules with potential anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit strong inhibitory effects on specific kinase targets involved in cancer cell proliferation. The researchers utilized Ethyl 6-Bromo-2-naphthoate as a starting material to develop a series of compounds that showed promising activity against breast cancer cell lines, with IC50 values in the nanomolar range.
In addition to its anticancer potential, Ethyl 6-Bromo-2-naphthoate has been investigated for its utility in the design of fluorescent probes for biological imaging. A recent study in Chemical Communications reported the synthesis of a naphthalene-based fluorescent dye using this compound as a precursor. The resulting probe exhibited excellent photostability and high selectivity for lipid droplets in live cells, making it a valuable tool for studying cellular lipid metabolism and related diseases.
The synthetic versatility of Ethyl 6-Bromo-2-naphthoate has also been explored in the context of metal-catalyzed cross-coupling reactions. A 2022 publication in Organic Letters detailed a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound, which enabled the efficient synthesis of biaryl structures with high yields and selectivity. This methodology has significant implications for the streamlined production of complex pharmaceutical intermediates.
Furthermore, recent pharmacological studies have investigated the metabolic stability and pharmacokinetic properties of Ethyl 6-Bromo-2-naphthoate derivatives. A 2023 preclinical study in Drug Metabolism and Disposition evaluated the in vitro and in vivo stability of several analogs, revealing that structural modifications at the ester moiety could significantly enhance metabolic stability without compromising biological activity. These findings provide valuable insights for the optimization of drug candidates derived from this scaffold.
In conclusion, Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications span from anticancer drug development to fluorescent probe design, supported by recent advancements in synthetic methodologies and pharmacological evaluations. Future research directions may include the exploration of its derivatives in targeted therapies and the development of more efficient synthetic routes to further expand its utility in drug discovery.
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